3-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propanenitrile

Description

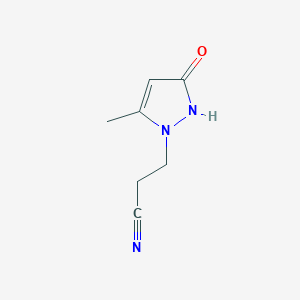

3-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propanenitrile is a pyrazole-derived nitrile compound characterized by a 5-methyl substituent and a 3-oxo group on the dihydropyrazole ring. Its molecular formula is C₇H₇N₃O (molecular weight: 153.15 g/mol). The compound’s structure combines a propanenitrile chain with a substituted pyrazole moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C7H9N3O |

|---|---|

Molecular Weight |

151.17 g/mol |

IUPAC Name |

3-(3-methyl-5-oxo-1H-pyrazol-2-yl)propanenitrile |

InChI |

InChI=1S/C7H9N3O/c1-6-5-7(11)9-10(6)4-2-3-8/h5H,2,4H2,1H3,(H,9,11) |

InChI Key |

KBKATMNICLYLJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NN1CCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propanenitrile typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of 3-oxo-2,3-dihydro-1H-pyrazole with 3-bromopropanenitrile under basic conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Amino derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 3-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propanenitrile exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrazole compounds can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents in pharmaceuticals .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. A specific derivative was shown to reduce inflammation markers in animal models, indicating its potential as a therapeutic agent for inflammatory diseases .

Cancer Research

In cancer research, pyrazole derivatives have been explored for their ability to induce apoptosis in cancer cells. Studies have shown that certain modifications to the pyrazole structure enhance cytotoxicity against specific cancer cell lines, making this compound a candidate for further development in oncology .

Agricultural Applications

Pesticidal Properties

The compound has been tested for its effectiveness as a pesticide. Research findings suggest that it can act against certain pests while being less harmful to beneficial insects. This dual action makes it a promising candidate for sustainable agricultural practices .

Herbicide Development

Additionally, the structural characteristics of this compound have led to its evaluation as a herbicide. Preliminary studies indicate that it may inhibit the growth of specific weed species without affecting crop yield, which is crucial for integrated pest management strategies .

Material Science

Polymer Synthesis

In material science, this compound has been utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices has been linked to improved thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Nanomaterial Development

Furthermore, this compound has been explored in the development of nanomaterials. Its unique chemical properties facilitate interactions at the nanoscale, leading to advancements in nanotechnology applications such as drug delivery systems and sensors .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share core pyrazole-propanenitrile motifs but differ in substituents, which critically influence their physical, spectral, and reactive properties:

Key Observations:

Substituent Polarity: Compound 5 () contains polar amino and hydroxy groups, enhancing solubility in polar solvents. In contrast, the target compound’s methyl and oxo groups reduce polarity, likely increasing lipophilicity .

Steric and Electronic Effects :

- The phenyl group in HR453942 () adds steric bulk and conjugation, which may stabilize the pyrazole ring and influence crystallinity .

- The dihydro configuration in the target compound (vs. fully aromatic pyrazole in HR453942) could reduce aromatic stabilization, affecting thermal stability.

Spectral Data Comparison

Infrared (IR) and nuclear magnetic resonance (NMR) data from analogs highlight functional group differences:

*Predicted based on analogs.

Key Observations:

Biological Activity

3-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 178.19 g/mol. The presence of the pyrazole ring contributes to its biological properties, often associated with various pharmacological effects.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study found that compounds similar to this compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

In vivo studies have shown that pyrazole derivatives can exert anti-inflammatory effects. For example, derivatives with similar structures have been tested for their ability to inhibit pro-inflammatory cytokines in animal models, suggesting a potential use in treating inflammatory diseases.

Anticancer Potential

Recent investigations into pyrazole compounds have revealed promising anticancer activities. Compounds structurally related to this compound have been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

Study 1: Antimicrobial Evaluation

A study published in PubMed evaluated the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The results indicated that compounds with a similar structure to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: In Vivo Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, a derivative was tested in an animal model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers, indicating that the compound could potentially serve as an anti-inflammatory agent .

Study 3: Anticancer Activity

A research article explored the anticancer effects of pyrazole derivatives on human breast cancer cells. The study found that one derivative led to a dose-dependent decrease in cell viability and increased apoptosis rates, highlighting the potential of these compounds in cancer therapy .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of enzymes involved in inflammatory pathways.

- Receptor Modulation : Some compounds have been shown to modulate receptor activity relevant to pain and inflammation.

- DNA Interaction : Certain derivatives can intercalate with DNA, leading to increased apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.